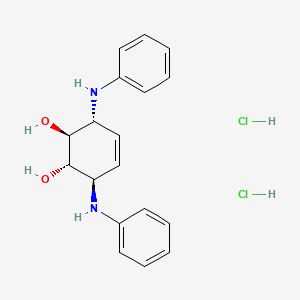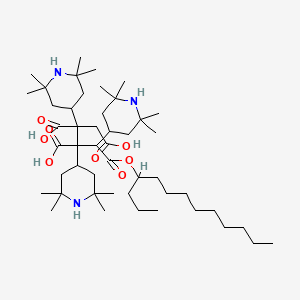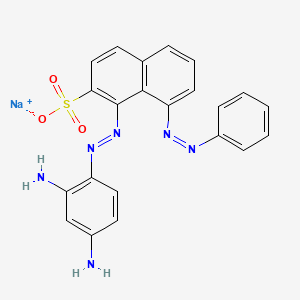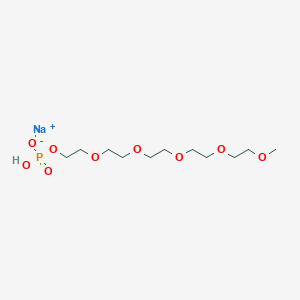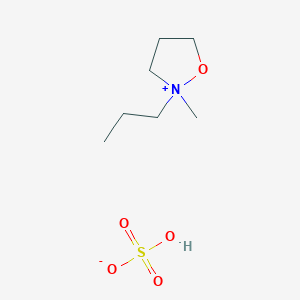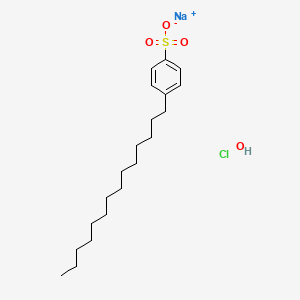
Oxychlorosene sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is chemically related to Dakin’s solution and sodium hypochlorite (bleach) . Oxychlorosene sodium has been used for over 50 years in various medical applications, including surgical infection prophylaxis and treatment of genitourinary, ophthalmic, otolaryngologic, proctologic, and skin and soft tissue infections .
Preparation Methods
Oxychlorosene sodium is prepared by dissolving the compound in cool or lukewarm water or normal saline (NS) for irrigation . To obtain a 0.1% concentration, 2 grams of this compound should be added to 2 liters of NS or water . For a 0.2% concentration, 2 grams should be added to 1 liter of NS or water . The solution is stirred or shaken for 1 to 2 minutes, allowed to stand for several minutes, and then stirred or shaken again for an additional 2 to 3 minutes . The solution does not need to be completely dissolved for activity .
Chemical Reactions Analysis
Oxychlorosene sodium undergoes oxidation and chlorinization reactions . When in solution, it releases hypochlorous acid, which diffuses through cell walls and causes oxidation and chlorinization of cellular proteins and enzymes . This leads to microbial cell lysis and solubilization of the protoplasmic contents of the cell . The compound has activity against most microorganisms, including gram-positive and gram-negative bacteria, molds, yeasts, viruses, and spores .
Scientific Research Applications
Oxychlorosene sodium has been used in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as an antiseptic for surgical infection prophylaxis and treatment of various infections . It has also been used in the treatment of urinary tract infections, bladder pain syndrome, and interstitial cystitis . In industry, it is used for its antimicrobial properties in various applications .
Mechanism of Action
The bactericidal effects of oxychlorosene sodium occur via the diffusion of hypochlorous acid through cell walls . This causes oxidation and chlorinization of cellular proteins and enzymes, leading to microbial cell lysis and solubilization of the protoplasmic contents of the cell . The compound is effective against a wide range of microorganisms, including bacteria, molds, yeasts, viruses, and spores .
Comparison with Similar Compounds
Oxychlorosene sodium is chemically related to Dakin’s solution and sodium hypochlorite (bleach) . These compounds also release hypochlorous acid when in solution and have similar antimicrobial properties . this compound is unique in its specific applications and preparation methods . Other similar compounds include various hypochlorous acid derivatives and other antiseptics used in medical and industrial applications .
Properties
CAS No. |
52906-84-0 |
|---|---|
Molecular Formula |
C20H34ClNaO4S |
Molecular Weight |
429.0 g/mol |
IUPAC Name |
sodium;hypochlorous acid;4-tetradecylbenzenesulfonate |
InChI |
InChI=1S/C20H34O3S.ClHO.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)24(21,22)23;1-2;/h15-18H,2-14H2,1H3,(H,21,22,23);2H;/q;;+1/p-1 |
InChI Key |
SNXUWJAFSLKIMF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].OCl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


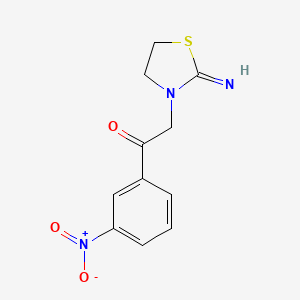
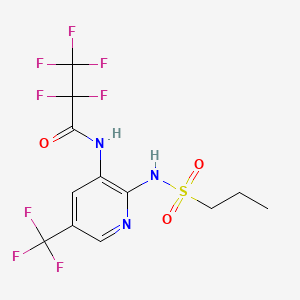
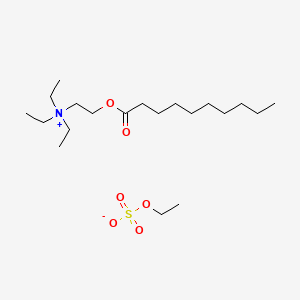

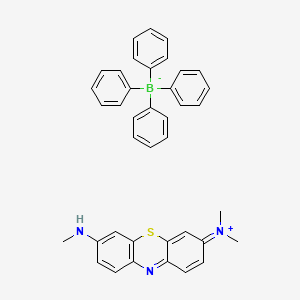
![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)
